molecular formula C18H17N3O4S B2382174 Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896314-03-7

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2382174
CAS No.: 896314-03-7
M. Wt: 371.41
InChI Key: XMUWGVDJVUXUGP-UHFFFAOYSA-N
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Description

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a cyanobenzamido group, and a carbamate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the cyanobenzamido group and the carbamate ester. Common reagents used in these reactions include ethyl chloroformate, 4-cyanobenzoic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives or other functionalized thiophenes.

Scientific Research Applications

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, cyanobenzamido compounds, and carbamate esters. Examples are:

  • Ethyl (4-aminophenyl)carbamate
  • tert-Butyl carbamate
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-25-18(24)21-16(23)14-10(2)11(3)26-17(14)20-15(22)13-7-5-12(9-19)6-8-13/h5-8H,4H2,1-3H3,(H,20,22)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWGVDJVUXUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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